Sequence-Specific HDL Function Improvement: Scrambled Peptide Shows No Activity in ApoE-Null Mice
In a direct head-to-head comparison using apoE-null mice, oral administration of D-[113-122]apoJ (125 µg/mouse/day) significantly improved HDL inflammatory properties and cholesterol efflux capacity for up to 48 hours post-dose, whereas an equimolar dose of scrambled D-[113-122]apoJ produced no measurable effect [1]. The same study demonstrated that in vitro addition of 250 ng/mL D-[113-122]apoJ to plasma reduced lipoprotein lipid hydroperoxides and increased paraoxonase activity, effects that were absent with scrambled peptide [1].
| Evidence Dimension | HDL inflammatory properties improvement (post-oral dose in apoE-null mice) |
|---|---|
| Target Compound Data | Significant improvement sustained for up to 48 hours after single oral dose |
| Comparator Or Baseline | Scrambled D-[113-122]apoJ: No effect |
| Quantified Difference | Functional activity present vs. complete absence of activity |
| Conditions | ApoE-null mice; single oral dose of 125 µg/mouse; plasma HDL inflammatory assay |
Why This Matters
Procurement decisions must prioritize the authentic sequence over cheaper scrambled or variant peptides, as only the correct [113-122]apoJ sequence confers measurable functional improvements.
- [1] Navab M, Anantharamaiah GM, Reddy ST, Van Lenten BJ, Wagner AC, Hama S, Hough G, Bachini E, Garber DW, Mishra VK, Palgunachari MN, Fogelman AM. An oral apoJ peptide renders HDL antiinflammatory in mice and monkeys and dramatically reduces atherosclerosis in apolipoprotein E-null mice. Arterioscler Thromb Vasc Biol. 2005 Sep;25(9):1932-7. View Source
